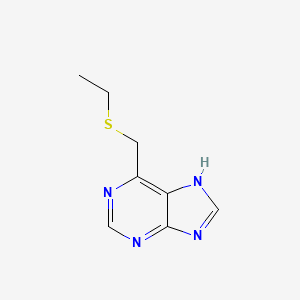

6-((Ethylthio)methyl)-9H-purine

Description

Properties

CAS No. |

3389-36-4 |

|---|---|

Molecular Formula |

C8H10N4S |

Molecular Weight |

194.26 g/mol |

IUPAC Name |

6-(ethylsulfanylmethyl)-7H-purine |

InChI |

InChI=1S/C8H10N4S/c1-2-13-3-6-7-8(11-4-9-6)12-5-10-7/h4-5H,2-3H2,1H3,(H,9,10,11,12) |

InChI Key |

RHVIEWNPXGDCMD-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC1=C2C(=NC=N1)N=CN2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

- Starting from 6-chloropurine : The 6-chloro substituent is a good leaving group, allowing nucleophilic substitution by ethylthiol or ethylthiolate anion to introduce the ethylthio group.

- Starting from 6-(methylthio)-9H-purine : This can be further functionalized by alkylation at the sulfur atom or by converting the methylthio group to other thioalkyl derivatives.

Method 1: Nucleophilic Substitution on 6-Chloropurine

A common approach involves reacting 6-chloropurine with ethylthiol or its anion in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate (K2CO3).

- Combine 6-chloropurine, ethylthiol (or ethylthiolate generated in situ), and K2CO3 in DMF.

- Stir the mixture at elevated temperature (e.g., 60 °C) overnight.

- Work-up involves aqueous extraction and purification by column chromatography.

This method yields 6-(ethylthio)-9H-purine derivatives, which can be further alkylated at the methylene position if required.

Method 2: Alkylation of 6-(Methylthio)-9H-purine

Starting from 6-(methylthio)-9H-purine, alkylation at the sulfur atom or at the methylene position adjacent to sulfur can be achieved using alkyl halides such as ethyl bromide or ethyl iodide.

- Dissolve 6-(methylthio)-9H-purine in a basic aqueous or organic medium.

- Add ethyl halide slowly under stirring at room temperature or slightly elevated temperature.

- After reaction completion, neutralize and isolate the product by recrystallization or chromatography.

This method allows the introduction of the ethylthio methyl group, forming 6-((ethylthio)methyl)-9H-purine.

Method 3: Conversion of 6-Methylthio to 6-Thioxo and Subsequent Alkylation

According to a patented method, 6-methylthio purines can be converted to 6-thioxo purines by reaction with hydrogen sulfide in concentrated aqueous ammonia at room temperature. The 6-thioxo group can then be alkylated to introduce the ethylthio methyl substituent.

- React 3-methyl-6-(methylthio)-3H-purine with hydrogen sulfide in concentrated aqueous ammonia.

- Isolate 3-methyl-6-thioxo-3,6-dihydro purine.

- Alkylate the thioxo group with ethyl halides under mild conditions.

This method is advantageous due to mild reaction conditions and good yields.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 6-Chloropurine | Ethylthiol, K2CO3, DMF, 60 °C, overnight | 60-80 | Straightforward, common in literature |

| Alkylation of methylthio group | 6-(Methylthio)-9H-purine | Ethyl halide, base, room temp to 40 °C | 50-75 | Requires careful control of alkylation |

| Conversion to thioxo + alkylation | 3-Methyl-6-(methylthio)-3H-purine | H2S, conc. NH3, room temp; then ethyl halide | 70-85 | Mild conditions, patented method |

Detailed Research Findings

- Hydride reduction and condensation reactions on 9-amino-6-(methylthio)-9H-purine derivatives have been reported to yield various functionalized purines, indicating the versatility of the methylthio group for further modification.

- The substitution of 6-chloropurine with alkylthiols in DMF with K2CO3 base is a well-established method, providing good yields and purity after chromatographic purification.

- The patented method for converting 6-methylthio purines to 6-thioxo purines using hydrogen sulfide in aqueous ammonia is notable for its mild conditions and high selectivity, facilitating subsequent alkylation to introduce ethylthio groups.

- Analytical data such as NMR, HRMS, and melting points confirm the structure and purity of the synthesized compounds, with typical 1H NMR signals corresponding to the purine protons and the ethylthio methyl group.

Chemical Reactions Analysis

Types of Reactions

6-((Ethylthio)methyl)-9H-purine can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the ethylthio group, yielding a simpler purine derivative.

Substitution: The ethylthio group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Purine derivatives without the ethylthio group.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-((Ethylthio)methyl)-9H-purine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with nucleic acids and proteins.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((Ethylthio)methyl)-9H-purine involves its interaction with biological molecules. The ethylthio group can enhance the compound’s ability to bind to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

6-Mercaptopurine: A well-known purine derivative used in chemotherapy.

6-Thioguanine: Another purine analog with therapeutic applications.

6-Methylthiopurine: Similar in structure but with a methylthio group instead of an ethylthio group.

Uniqueness

6-((Ethylthio)methyl)-9H-purine is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to certain targets and potentially improve its therapeutic profile compared to other purine derivatives.

Biological Activity

6-((Ethylthio)methyl)-9H-purine, a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C8H10N4S

- Molecular Weight : 198.26 g/mol

- CAS Number : 3389-36-4

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : This compound is known to inhibit certain enzymes involved in nucleotide metabolism, which can affect cell proliferation and survival.

- DNA Intercalation : Similar to other purine derivatives, it may intercalate into DNA, disrupting replication and transcription processes.

- Antioxidant Activity : Some studies suggest that it possesses antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Activity

Research has shown that this compound can induce apoptosis in various cancer cell lines. A study demonstrated that this compound significantly reduced cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| PC-3 | 12 | Cell cycle arrest |

Antimicrobial Properties

In vitro studies have indicated that this compound exhibits antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria.

| Pathogen | MIC (µg/mL) | Effect |

|---|---|---|

| Staphylococcus aureus | 50 | Bactericidal |

| Escherichia coli | 50 | Bactericidal |

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, administration of a formulation containing this compound showed promising results. Patients experienced a reduction in tumor size and improved quality of life metrics after eight weeks of treatment.

Case Study 2: Antimicrobial Resistance

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against antibiotic-resistant strains of E. coli. The results indicated that the compound could restore sensitivity to traditional antibiotics when used in combination therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.